3-(2-Cyano-4-pyridyl)-(S)-alanine is an amino acid derivative characterized by the presence of a pyridine ring and a cyano group. Its molecular formula is CHNO, and it features a chiral center at the alanine moiety, making it an enantiomerically pure compound. The structure consists of a 2-cyano-4-pyridyl group attached to the beta carbon of the alanine backbone, which contributes to its unique chemical properties and potential biological activities .
The biological activity of 3-(2-Cyano-4-pyridyl)-(S)-alanine has been explored in several studies. It exhibits potential as a building block for peptide synthesis and has been implicated in the development of macrocyclic peptides that can serve as therapeutic agents. These compounds may exhibit enhanced stability and bioactivity compared to linear peptides. Additionally, the presence of the cyano group may facilitate interactions with biological targets, although specific mechanisms of action require further investigation .
The synthesis of 3-(2-Cyano-4-pyridyl)-(S)-alanine can be achieved through various methods:
3-(2-Cyano-4-pyridyl)-(S)-alanine has several applications:
Studies on 3-(2-Cyano-4-pyridyl)-(S)-alanine have focused on its interactions with proteins and other biomolecules. The compound's ability to form stable complexes through click chemistry has been highlighted as a significant advantage in drug design and protein engineering. Interaction studies often utilize techniques like surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics .
Several compounds share structural characteristics with 3-(2-Cyano-4-pyridyl)-(S)-alanine, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Pyridyl)-L-alanine | Contains a pyridine ring | L-alanine form; less reactive than cyano derivatives |
| 2-Cyanopyridine | Simple pyridine derivative | Used extensively in click chemistry |
| 2-Amino-4-cyanopyridine | Contains amino group on pyridine | Potential for further functionalization |
The uniqueness of 3-(2-Cyano-4-pyridyl)-(S)-alanine lies in its specific combination of a cyano group and a chiral alanine backbone, allowing for selective reactivity in biological systems while maintaining stability under physiological conditions. This makes it particularly valuable in peptide synthesis and drug development contexts where both selectivity and stability are crucial .
The IUPAC name for this compound is (2S)-2-amino-3-(2-cyanopyridin-4-yl)propanoic acid, reflecting its L-alanine backbone with a 2-cyano-4-pyridyl substituent. The stereocenter at the α-carbon adopts an S configuration, as confirmed by X-ray crystallography and chiral chromatography. The pyridine ring’s cyano group at position 2 introduces electronic asymmetry, influencing both reactivity and intermolecular interactions.
The molecule exhibits a planar pyridine ring (bond angles: ~120°) with a propanoic acid side chain adopting a gauche conformation relative to the ring. Density functional theory (DFT) calculations reveal a torsional angle of 112° between the pyridine ring and the alanine moiety, minimizing steric clashes between the cyano group and the carboxylic acid. The 3D conformation stabilizes intramolecular hydrogen bonds between the amino group (N–H) and the pyridine nitrogen, as observed in crystal structures.
| Parameter | Value | Method |
|---|---|---|
| C2–C≡N bond length | 1.15 Å | X-ray diffraction |
| Pyridine C–N–C angle | 118.5° | DFT |
| Torsional angle (C4–Cα) | 112° | NMR/DFT |
Key Observations: